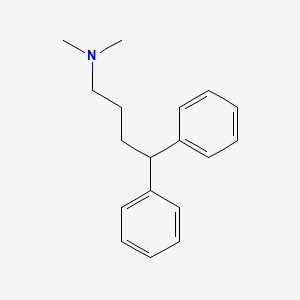
N,N-dimethyl-4,4-diphenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4,4-diphenylbutan-1-amine is an organic compound with the molecular formula C18H23N It is a tertiary amine, featuring a dimethylamino group attached to a butan-1-amine backbone with two phenyl groups at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4,4-diphenylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4,4-diphenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
N,N-dimethyl-4,4-diphenylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-4,4-diphenylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4,4-diphenylbutylamine
- N,N-dimethyl-4,4-diphenylbutan-1-amine
- Benzenebutanamine, N,N-dimethyl-δ-phenyl
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two phenyl groups and a dimethylamino group.
Properties
Molecular Formula |
C18H23N |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
N,N-dimethyl-4,4-diphenylbutan-1-amine |
InChI |
InChI=1S/C18H23N/c1-19(2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18H,9,14-15H2,1-2H3 |
InChI Key |
BDSUMBDGCUOHGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
![3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol](/img/structure/B10851396.png)
![3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol](/img/structure/B10851398.png)
![N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851405.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide](/img/structure/B10851407.png)
![N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide](/img/structure/B10851410.png)
![3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
![N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide](/img/structure/B10851424.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]sulfamide](/img/structure/B10851426.png)
![N-[6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-YL]-4,4,4-trifluoro-3-hydroxybutanamide (diastereomeric mix)](/img/structure/B10851445.png)
![3-[3-Ethyl-1-[7-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]heptyl]azepan-3-yl]phenol](/img/structure/B10851448.png)
![N-[5-(2-Ethyl-phenyl)-furan-2-carbonyl]-guanidine](/img/structure/B10851455.png)
![N-{4-[2-(4-Hydroxyphenyl)ethyl]phenyl}phthalimide](/img/structure/B10851465.png)
![N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide](/img/structure/B10851468.png)
